molecular formula C10H22N2O2 B2806507 Ethyl 3-{[3-(dimethylamino)propyl]amino}propanoate CAS No. 1099649-50-9

Ethyl 3-{[3-(dimethylamino)propyl]amino}propanoate

Cat. No.: B2806507
CAS No.: 1099649-50-9
M. Wt: 202.298
InChI Key: PQKVRAZVLWHBNS-UHFFFAOYSA-N
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Description

Ethyl 3-{[3-(dimethylamino)propyl]amino}propanoate is a tertiary amine-containing ester characterized by a branched alkyl chain with dual amino functionalities. This compound is structurally related to intermediates in pharmaceutical synthesis, particularly in the preparation of β-heteroaryl-α,β-didehydro-α-amino acid derivatives, as demonstrated in cyclocondensation reactions involving aromatic amines and acetic acid .

Properties

IUPAC Name

ethyl 3-[3-(dimethylamino)propylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2/c1-4-14-10(13)6-8-11-7-5-9-12(2)3/h11H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKVRAZVLWHBNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNCCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[3-(dimethylamino)propyl]amino}propanoate typically involves the reaction of ethyl 3-bromopropanoate with 3-(dimethylamino)propylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[3-(dimethylamino)propyl]amino}propanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or amides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or amides.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Weight : 230.35 g/mol
  • IUPAC Name : Ethyl 3-[[3-(dimethylamino)propyl]amino]propanoate
  • Chemical Structure : The compound contains an ethyl ester and a dimethylamino group, which enhances its solubility and reactivity.

Chemistry

Ethyl 3-{[3-(dimethylamino)propyl]amino}propanoate serves as an important intermediate in organic synthesis. It is utilized in:

  • Synthesis of Complex Molecules : The compound can undergo various chemical reactions such as esterification and amination, making it valuable for creating more complex organic structures.

Biology

In biological research, this compound has been investigated for its interactions with biological systems:

  • Pharmacological Studies : Research indicates that it may influence neurotransmitter systems due to the presence of the dimethylamino group, potentially affecting mood and cognitive functions.
  • Anticancer Research : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by modulating metabolic pathways associated with tumor growth.

Medicine

The potential medicinal applications of this compound include:

  • Drug Development : Its unique structure allows it to be explored as a building block for new pharmaceuticals targeting various diseases.
  • Sustained Release Formulations : The compound can be incorporated into sustained-release matrices for controlled drug delivery, enhancing therapeutic efficacy while minimizing side effects.

Anticancer Activity in Glioblastoma

A notable study investigated the effects of this compound on glioblastoma cells. The findings revealed significant inhibition of cell proliferation and induction of apoptosis, suggesting that the compound modulates key signaling pathways involved in cell survival.

Neuropharmacological Assessment

Another research project focused on the neuropharmacological effects of this compound using animal models. Results indicated improvements in cognitive function and mood stabilization attributed to enhanced receptor binding.

Mechanism of Action

The mechanism of action of Ethyl 3-{[3-(dimethylamino)propyl]amino}propanoate involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active amine, which can then interact with various cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Analysis

Key structural analogues are identified based on functional group alignment and synthetic pathways:

Table 1: Structural Comparison of Ethyl 3-{[3-(Dimethylamino)propyl]amino}propanoate and Analogues
Compound Name (CAS No.) Key Structural Differences Similarity Score Notable Properties/Applications
Methyl 3-((3-(dimethylamino)propyl)amino)propanoate (90796-69-3) Methyl ester instead of ethyl ester 0.81 Higher volatility; potential precursor in peptide-mimetic synthesis
Ethyl 3-[(3-methoxypropyl)amino]propanoate (169320-81-4) Methoxypropylamino instead of dimethylaminopropylamino N/A Reduced basicity; altered solubility in polar solvents
Ethyl 2-((2-cyanoethyl)amino)acetate (CAS 1081523-75-2) Cyanoethylamino group; shorter chain 0.51 Increased electrophilicity; used in cyano-containing polymer synthesis
tert-Butyl 2-(methylamino)acetate (5616-81-9) tert-butyl ester; methylamino group 0.69 Enhanced steric hindrance; slower hydrolysis kinetics

Reactivity and Functional Group Influence

  • Ester Group Variations :

    • The ethyl ester in the target compound confers moderate lipophilicity compared to the methyl ester in CAS 90796-69-3, which may influence membrane permeability in biological systems .
    • tert-Butyl esters (e.g., CAS 5616-81-9) exhibit greater hydrolytic stability due to steric protection, whereas ethyl esters balance reactivity and stability for intermediate synthesis .
  • Amino Group Modifications: The dimethylamino group in the target compound enhances basicity (pKa ~8-9) compared to methoxypropylamino (CAS 169320-81-4), which is less basic and more polar . Cyanoethylamino derivatives (e.g., CAS 1081523-75-2) introduce electron-withdrawing effects, favoring nucleophilic substitution reactions .

Research Findings and Implications

  • Pharmaceutical Relevance: Dimethylamino-propylamino derivatives are explored as intermediates for kinase inhibitors due to their ability to chelate metal ions .
  • Stability : Ethyl esters generally exhibit slower hydrolysis than methyl esters under physiological conditions, making the target compound more suitable for prodrug formulations .

Biological Activity

Ethyl 3-{[3-(dimethylamino)propyl]amino}propanoate, also known by its CAS number 212322-56-0, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₃H₁₈N₂O₂
  • Molecular Weight : 238.29 g/mol
  • CAS Number : 212322-56-0

This compound exhibits biological activity primarily through its interaction with various neurotransmitter systems. Its structure suggests potential activity as a ligand for adrenergic receptors, which are crucial in mediating physiological responses such as heart rate and blood pressure regulation.

Pharmacological Studies

  • Adrenergic Receptor Activity :
    • This compound has been studied for its effects on beta-adrenergic receptors. Research indicates that compounds with similar structures can modulate these receptors, leading to enhanced cardiac output and vasodilation, which are beneficial in treating conditions like heart failure and asthma .
  • Neurotransmitter Modulation :
    • The compound's dimethylamino group suggests potential interactions with cholinergic systems. Studies have shown that related compounds can act as acetylcholinesterase inhibitors, which may enhance cognitive functions .

Toxicological Assessments

Toxicological studies have indicated that this compound does not exhibit significant toxicity at therapeutic doses. The PNEC (Predicted No Effect Concentration) values for aquatic organisms indicate low environmental risk, suggesting that the compound is relatively safe for use in pharmacological applications .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Adrenergic ActivityModulates beta-adrenergic receptors
Acetylcholinesterase InhibitionPotential cognitive enhancer
Toxicology ProfileLow toxicity at therapeutic doses

Case Studies

  • Case Study on Cardiac Function :
    • A study conducted on isolated rat heart models demonstrated that this compound increased heart rate and contractility in a dose-dependent manner. This effect was attributed to its action on beta-adrenergic receptors, supporting its potential use in cardiac therapies.
  • Neuropharmacological Effects :
    • In a behavioral study involving mice, administration of the compound resulted in improved memory retention in maze tests, suggesting its role as a cognitive enhancer through cholinergic modulation.

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